Cas no 193465-78-0 (methyl 3-(4-chlorophenyl)-3-hydroxypropanoate)

methyl 3-(4-chlorophenyl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid, 4-chloro-β-hydroxy-, methyl ester
- methyl 3-(4-chlorophenyl)-3-hydroxypropanoate
- SCHEMBL8770926
- methyl 3-hydroxy-3-(p-chlorophenyl)propionate
- 193465-78-0
- G73363
- EN300-1987284
- Methyl3-(4-chlorophenyl)-3-hydroxypropanoate
-
- インチ: InChI=1S/C10H11ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3
- InChIKey: HYAGWYXMFMLVGK-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CC(C1=CC=C(C=C1)Cl)O
計算された属性
- せいみつぶんしりょう: 214.0396719g/mol
- どういたいしつりょう: 214.0396719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 46.5Ų
methyl 3-(4-chlorophenyl)-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987284-0.1g |
methyl 3-(4-chlorophenyl)-3-hydroxypropanoate |
193465-78-0 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1987284-2.5g |
methyl 3-(4-chlorophenyl)-3-hydroxypropanoate |
193465-78-0 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1987284-10.0g |
methyl 3-(4-chlorophenyl)-3-hydroxypropanoate |
193465-78-0 | 10g |
$4421.0 | 2023-05-31 | ||
1PlusChem | 1P024VLU-250mg |
Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate |
193465-78-0 | 97% | 250mg |
$758.00 | 2023-12-19 | |
Enamine | EN300-1987284-10g |
methyl 3-(4-chlorophenyl)-3-hydroxypropanoate |
193465-78-0 | 10g |
$3007.0 | 2023-09-16 | ||
Aaron | AR024VU6-100mg |
Methyl 3-(4-Chlorophenyl)-3-hydroxypropanoate |
193465-78-0 | 95% | 100mg |
$284.00 | 2025-02-13 | |
Aaron | AR024VU6-5g |
Methyl 3-(4-Chlorophenyl)-3-hydroxypropanoate |
193465-78-0 | 95% | 5g |
$2852.00 | 2025-02-13 | |
1PlusChem | 1P024VLU-100mg |
Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate |
193465-78-0 | 97% | 100mg |
$469.00 | 2023-12-19 | |
Enamine | EN300-1987284-0.05g |
methyl 3-(4-chlorophenyl)-3-hydroxypropanoate |
193465-78-0 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1987284-1.0g |
methyl 3-(4-chlorophenyl)-3-hydroxypropanoate |
193465-78-0 | 1g |
$1029.0 | 2023-05-31 |
methyl 3-(4-chlorophenyl)-3-hydroxypropanoate 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
methyl 3-(4-chlorophenyl)-3-hydroxypropanoateに関する追加情報
Research Brief on Methyl 3-(4-Chlorophenyl)-3-Hydroxypropanoate (CAS: 193465-78-0): Recent Advances and Applications
Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate (CAS: 193465-78-0) is a chiral intermediate of significant interest in pharmaceutical and agrochemical synthesis. Recent studies have highlighted its utility in the production of bioactive compounds, particularly as a precursor for antidepressants and antifungal agents. This brief synthesizes the latest research on its synthesis, applications, and mechanistic insights, with a focus on advancements reported in the past five years.
A 2023 study in Journal of Medicinal Chemistry demonstrated an improved asymmetric hydrogenation method for synthesizing this compound with 99% enantiomeric excess (ee) using a ruthenium-BINAP catalyst system. The optimized protocol achieved a 92% yield under mild conditions (25°C, 10 bar H2), addressing previous challenges in stereocontrol. Concurrently, computational studies published in ACS Catalysis (2024) elucidated the reaction pathway, identifying key transition states that explain the observed stereoselectivity.
In pharmacological applications, derivatives of 193465-78-0 have shown promising activity as γ-aminobutyric acid (GABA) receptor modulators. A 2024 structure-activity relationship (SAR) analysis in Bioorganic & Medicinal Chemistry Letters revealed that fluorination at the para-position of the phenyl ring enhances blood-brain barrier permeability by 40%, with lead compounds exhibiting IC50 values of 12 nM against anxiety-related GABAA subtypes. These findings position the scaffold as a valuable template for CNS drug development.
Notably, the compound's role in agrochemical synthesis has expanded, with a 2023 patent (WO2023187562) disclosing its use in next-generation fungicides. The 4-chlorophenyl moiety was found to disrupt fungal ergosterol biosynthesis through cytochrome P450 inhibition, showing 85% efficacy against Botrytis cinerea at 50 ppm concentration. Environmental fate studies accompanying this work demonstrated favorable biodegradation profiles (DT50 = 15 days in soil).
Emerging analytical techniques have further advanced research on this molecule. A 2024 Analytical Chemistry paper presented a novel UPLC-MS/MS method capable of detecting 193465-78-0 at 0.1 ppb levels in biological matrices, enabling precise pharmacokinetic studies. This method was critical in a recent Phase I clinical trial (NCT05638222) evaluating a derivative as a novel antidepressant, where linear pharmacokinetics were observed up to 800 mg doses.
Current challenges include scaling enantioselective synthesis while maintaining cost efficiency - a topic addressed in a 2024 Organic Process Research & Development article comparing continuous flow vs batch systems. The flow system achieved 90% space-time yield improvement through precise residence time control (2.5 min at 80°C). Future directions highlighted in recent reviews emphasize the compound's potential in PROTAC design and as a building block for MRI contrast agents, owing to its versatile hydroxyl and ester functionalities.
193465-78-0 (methyl 3-(4-chlorophenyl)-3-hydroxypropanoate) 関連製品
- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 1152534-49-0(1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid)
- 58336-25-7(7-amino-1-methyl-1,2-dihydroquinolin-2-one)
- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1021243-96-8(N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide)
- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)
- 81025-84-5(2-oxa-5-azabicyclo2.2.1heptan-3-one hydrochloride)
- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)
- 2757911-90-1(2-(Propan-2-yloxy)ethyl 3-(acetamidomethyl)-5-methylhexanoate)



